N'-Acetyl-5-nitro-2-furohydrazide
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Overview
Description
N’-Acetyl-5-nitro-2-furohydrazide is a chemical compound with the molecular formula C7H7N3O5 It is a derivative of 5-nitro-2-furohydrazide, where the hydrazide group is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Acetyl-5-nitro-2-furohydrazide typically involves the acetylation of 5-nitro-2-furohydrazide. The reaction can be carried out using acetic anhydride or acetyl chloride as the acetylating agents. The reaction is usually performed in an organic solvent such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization from water or a water-methanol mixture .
Industrial Production Methods
Industrial production methods for N’-Acetyl-5-nitro-2-furohydrazide are similar to laboratory synthesis but are scaled up. The process involves the use of larger quantities of reagents and solvents, and the reaction is carried out in industrial reactors. The purification process may involve additional steps such as filtration and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N’-Acetyl-5-nitro-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other acyl groups using appropriate acylating agents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acylating agents such as acetic anhydride or acetyl chloride.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-2-furohydrazide derivatives.
Substitution: Formation of various N’-acyl-5-nitro-2-furohydrazide derivatives.
Scientific Research Applications
N’-Acetyl-5-nitro-2-furohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-Acetyl-5-nitro-2-furohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furohydrazide: The parent compound, which lacks the acetyl group.
N’-Propionyl-5-nitro-2-furohydrazide: A similar compound with a propionyl group instead of an acetyl group.
N’-Butyryl-5-nitro-2-furohydrazide: A similar compound with a butyryl group instead of an acetyl group.
Uniqueness
N’-Acetyl-5-nitro-2-furohydrazide is unique due to its specific acetylation, which can influence its chemical reactivity and biological activity. The presence of the acetyl group can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
83207-21-0 |
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Molecular Formula |
C7H7N3O5 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
N'-acetyl-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C7H7N3O5/c1-4(11)8-9-7(12)5-2-3-6(15-5)10(13)14/h2-3H,1H3,(H,8,11)(H,9,12) |
InChI Key |
MDJZSGSHDZSOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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